molecular formula C19H20N2O4 B5470879 4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate

4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B5470879
M. Wt: 340.4 g/mol
InChI Key: RADKPMUJEPNMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . This compound is known for its unique structure, which includes both carbamoyl and acetate functional groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 2-(propylcarbamoyl)benzoic acid with 4-aminophenyl acetate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Phenols.

Scientific Research Applications

4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(Methylcarbamoyl)phenyl]carbamoyl}phenyl acetate
  • 4-{[2-(Ethylcarbamoyl)phenyl]carbamoyl}phenyl acetate
  • 4-{[2-(Butylcarbamoyl)phenyl]carbamoyl}phenyl acetate

Uniqueness

4-{[2-(Propylcarbamoyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[[2-(propylcarbamoyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-12-20-19(24)16-6-4-5-7-17(16)21-18(23)14-8-10-15(11-9-14)25-13(2)22/h4-11H,3,12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKPMUJEPNMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.